NMR Chemical Shift Perturbation Indicates Distinct Electron Density at C3
The presence of the methoxy group at the 3-position of the 2-azabicyclo[2.2.1]hept-2-ene scaffold causes a measurable and distinct perturbation of the 13C NMR chemical shifts compared to the unsubstituted parent compound. Specifically, the C3 carbon in 3-methoxy-2-azabicyclo[2.2.1]hept-2-ene resonates at a different frequency due to the electron-donating effect of the methoxy group, which is a key differentiator for structure confirmation and purity assessment [1].
| Evidence Dimension | 13C NMR Chemical Shift (δ) |
|---|---|
| Target Compound Data | Shift at C3 is perturbed relative to the parent compound; exact value dependent on solvent and field strength as reported in the reference study [1]. |
| Comparator Or Baseline | 2-azabicyclo[2.2.1]hept-2-ene (parent, unsubstituted) |
| Quantified Difference | A measurable difference in ppm (δ) consistent with the electron-donating effect of the methoxy substituent. |
| Conditions | 13C NMR spectroscopy, as reported in the systematic study of 2-azabicyclo[2.2.1]hept-2-ene derivatives [1]. |
Why This Matters
This difference provides a direct, analytical method to verify the identity and purity of the 3-methoxy derivative, distinguishing it from other substitution patterns or unreacted starting materials, which is critical for quality control in procurement and subsequent synthetic use.
- [1] Jung, M. E., & Shapiro, J. J. (1980). Synthesis and structure determination of 2-azabicyclo[2.2.1]hept-2-enes and their derivatives. W effect on chemical shifts. Journal of the American Chemical Society, 102(27), 7862-7866. View Source
